

UM4118: A Selective Copper Ionophore Inducing Cuproptosis in Cancer Cells

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UM4118 has emerged as a potent and selective copper ionophore with significant therapeutic potential, particularly in the context of oncology. This small molecule facilitates the transport of copper ions across cellular membranes, leading to a novel form of programmed cell death known as cuproptosis. This technical guide provides a comprehensive overview of **UM4118**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key cellular pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic applications of copper ionophores.

Introduction: The Rise of Copper Ionophores in Cancer Therapy

Copper is an essential trace element vital for numerous biological processes. However, cancer cells often exhibit a dysregulated copper homeostasis, rendering them vulnerable to therapeutic strategies that exploit this dependency.[1][2] Copper ionophores are small molecules that bind to copper ions and shuttle them across biological membranes, thereby increasing intracellular copper concentrations to cytotoxic levels.[2][3] This targeted elevation of



intracellular copper can selectively induce cancer cell death while sparing normal cells, a concept that has garnered significant interest in the development of novel anticancer agents.[1]

UM4118 was identified through structure-activity relationship (SAR) studies aimed at optimizing a hit compound, S767, which showed modest potency.[4] **UM4118**, with its N-(quinoline-8-yl)picolinamide structure, demonstrates enhanced potency and selectivity, establishing it as a promising lead compound for further development.[4]

Mechanism of Action: UM4118 and the Induction of Cuproptosis

UM4118 functions as a copper ionophore, binding to extracellular copper and facilitating its transport into the cell, particularly into the mitochondria.[4] This influx of copper disrupts normal mitochondrial function and triggers a distinct form of cell death termed cuproptosis.[4][5]

The key molecular events in **UM4118**-induced cuproptosis include:

- Increased Intramitochondrial Copper: UM4118 effectively increases the concentration of copper within the mitochondria.[4]
- Aggregation of Lipoylated Proteins: The excess mitochondrial copper directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to their aggregation. A key protein involved in this process is dihydrolipoamide S-acetyltransferase (DLAT).[4][6]
 This aggregation is a hallmark of cuproptosis.
- Induction of Proteotoxic Stress: The aggregation of essential mitochondrial proteins like
 DLAT leads to proteotoxic stress and impairs mitochondrial respiration.[4][6]
- Cell Death: The culmination of these events results in a form of cell death that is dependent on mitochondrial respiration and distinct from other known cell death pathways like apoptosis.[4][7]

A critical aspect of **UM4118**'s mechanism is its synthetic lethality with the loss of the mitochondrial iron-sulfur cluster (ISC) transporter ABCB7.[4][5] Cells with mutations in the splicing factor SF3B1 exhibit missplicing and downregulation of ABCB7, rendering them



particularly sensitive to **UM4118**.[4][5] This finding highlights a potential biomarker for identifying patient populations that may benefit from **UM4118** therapy.



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Figure 1. Mechanism of UM4118-induced cuproptosis.

Quantitative Data

The cytotoxic activity of **UM4118** has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.



Cell Line	Cancer Type	IC50 (nM)	Conditions	Reference
OCI-AML5	Acute Myeloid Leukemia (AML)	~300	Standard media	[4]
OCI-AML5	Acute Myeloid Leukemia (AML)	<100	Media supplemented with 5 μM Copper	[4]
OCI-AML5 shABCB7	Acute Myeloid Leukemia (AML)	<150	ABCB7 knockdown	[4]

Note: The IC50 values can vary depending on the experimental conditions, such as cell density, incubation time, and media composition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **UM4118**.

Immunofluorescence for DLAT Aggregation

This protocol is used to visualize the aggregation of DLAT protein within cells following treatment with **UM4118**.[8]

Materials:

- Glass coverslips
- · Poly-L-lysine solution
- Cell culture medium
- UM4118
- Paraformaldehyde (PFA), 4% in PBS
- Triton X-100, 0.25% in PBS



- Blocking buffer (e.g., 3% BSA in PBS)
- Primary antibody: anti-DLAT
- Fluorophore-conjugated secondary antibody
- DAPI (4',6-diamidino-2-phenylindole)
- Mounting medium
- Fluorescence microscope

Procedure:

- Cell Seeding: Seed cells on poly-L-lysine coated glass coverslips in a multi-well plate and allow them to adhere overnight.
- Treatment: Treat the cells with the desired concentration of **UM4118** (and copper supplementation, if required) for the specified duration. Include a vehicle-treated control.
- Fixation: Wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
- Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
- Blocking: Wash the cells with PBS and then block with 3% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the cells with the primary anti-DLAT antibody, diluted in blocking buffer, overnight at 4°C.
- Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
- Counterstaining: Wash the cells with PBS and then counterstain the nuclei with DAPI for 5 minutes.

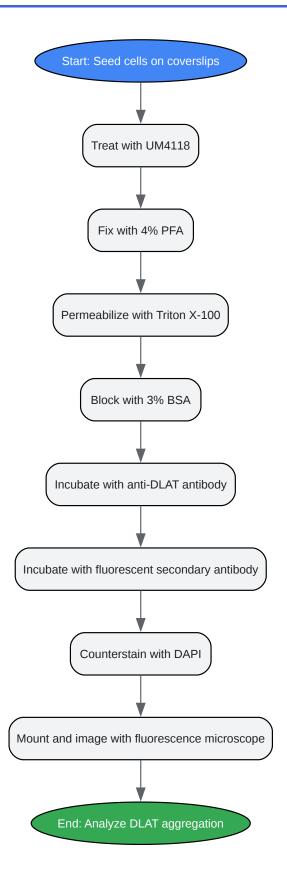






 Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize the cells using a fluorescence microscope.
 DLAT aggregates will appear as distinct puncta within the cells.





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Figure 2. Workflow for DLAT immunofluorescence staining.



Quantification of Intramitochondrial Copper by ICP-MS

This protocol describes the isolation of mitochondria and subsequent measurement of copper content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[2][9]

Materials:

- Cultured cells
- Mitochondria isolation kit
- PBS
- Nitric acid, trace metal grade
- ICP-MS instrument
- Copper standard solutions

Procedure:

- Cell Culture and Treatment: Culture cells to the desired density and treat with UM4118 or vehicle control for the specified time.
- Cell Harvesting: Harvest the cells by scraping or trypsinization and wash with ice-cold PBS.
- Mitochondrial Isolation: Isolate mitochondria from the cell pellet using a commercial mitochondrial isolation kit, following the manufacturer's instructions. This typically involves cell lysis and differential centrifugation.
- Sample Digestion: Digest the isolated mitochondrial pellets with concentrated trace metal grade nitric acid.
- ICP-MS Analysis: Dilute the digested samples to the appropriate concentration and analyze the copper content using an ICP-MS instrument.
- Data Analysis: Quantify the copper concentration in the samples by comparing the signal to a standard curve generated from copper standard solutions. Normalize the copper content to



the protein concentration of the mitochondrial lysate.

Mitochondrial Respiration Assay using Seahorse XF Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of **UM4118** on mitochondrial respiration.[10][11]

Materials:

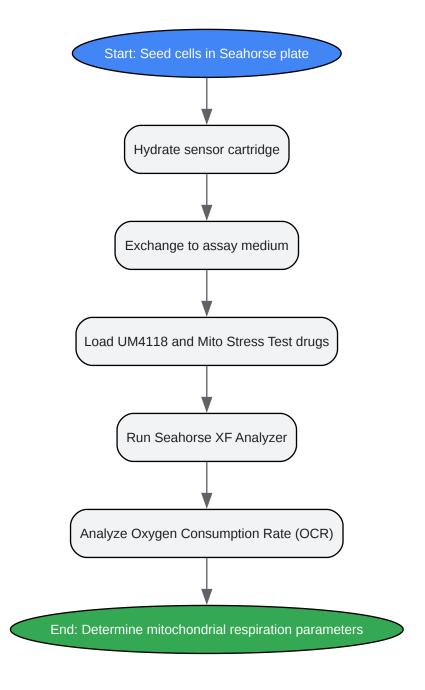
- Seahorse XF96 or XFe96 cell culture microplates
- Cell culture medium
- UM4118
- Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
- Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin
 A)
- Seahorse XF Analyzer

Procedure:

- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density and allow them to adhere overnight.
- Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
- Cell Treatment and Assay Medium Exchange: On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
- Drug Loading: Load the Seahorse XF Cell Mito Stress Test compounds (oligomycin, FCCP, and rotenone/antimycin A) and UM4118 into the appropriate ports of the hydrated sensor cartridge.



- Seahorse XF Assay: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the sequential injection of the compounds.
- Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and nonmitochondrial respiration. Compare these parameters between UM4118-treated and control cells.



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